4-Chloro-4,4-dinitro-1-phenylbut-2-en-1-one
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Overview
Description
4-Chloro-4,4-dinitro-1-phenylbut-2-en-1-one is a chemical compound known for its unique structure and reactivity It is characterized by the presence of a phenyl group, a chloro substituent, and two nitro groups attached to a butenone backbone
Preparation Methods
The synthesis of 4-Chloro-4,4-dinitro-1-phenylbut-2-en-1-one typically involves multi-step organic reactions. One common method includes the nitration of 4-chloro-1-phenylbut-2-en-1-one using a mixture of concentrated nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to ensure the selective introduction of nitro groups at the desired positions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
4-Chloro-4,4-dinitro-1-phenylbut-2-en-1-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of phenol derivatives.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring, leading to the formation of quinones.
Addition Reactions: The double bond in the butenone backbone can participate in addition reactions with electrophiles.
Common reagents used in these reactions include sodium hydroxide, hydrogen gas, and various oxidizing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-4,4-dinitro-1-phenylbut-2-en-1-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the study of nucleophilic substitution and addition reactions.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-4,4-dinitro-1-phenylbut-2-en-1-one involves its reactivity towards nucleophiles and electrophiles. The electron-withdrawing nitro groups enhance the compound’s electrophilicity, making it susceptible to nucleophilic attack. The chloro substituent can be displaced by nucleophiles, leading to various substitution products. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Comparison with Similar Compounds
4-Chloro-4,4-dinitro-1-phenylbut-2-en-1-one can be compared with similar compounds such as:
4-Chloro-1-phenylbut-2-en-1-one: Lacks the nitro groups, making it less reactive towards nucleophiles.
4,4-Dinitro-1-phenylbut-2-en-1-one:
4-Chloro-4-nitro-1-phenylbut-2-en-1-one: Contains only one nitro group, resulting in different chemical properties and reactivity.
Properties
CAS No. |
62116-32-9 |
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Molecular Formula |
C10H7ClN2O5 |
Molecular Weight |
270.62 g/mol |
IUPAC Name |
4-chloro-4,4-dinitro-1-phenylbut-2-en-1-one |
InChI |
InChI=1S/C10H7ClN2O5/c11-10(12(15)16,13(17)18)7-6-9(14)8-4-2-1-3-5-8/h1-7H |
InChI Key |
DRPRAYYEEDBYCR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC([N+](=O)[O-])([N+](=O)[O-])Cl |
Origin of Product |
United States |
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